N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
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Overview
Description
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a methoxyphenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 4-methoxybenzaldehyde with 3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO4.
Reduction: The imine group can be reduced to an amine using reducing agents such as NaBH4.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include inhibition of DNA gyrase and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Peniciaculin A: A triaryl natural product with antifungal activity.
Uniqueness
N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of a methoxyphenyl group and a triazole ring, which imparts specific electronic and steric properties that are not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-16-10-5-3-9(4-6-10)7-13-15-8-12-14-11(15)17-2/h3-8H,1-2H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASFURFYMLKELX-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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